molecular formula C13H17N3O3 B2841586 rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans CAS No. 1909288-76-1

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans

Cat. No.: B2841586
CAS No.: 1909288-76-1
M. Wt: 263.297
InChI Key: XYGZRKXUXAMXOE-CABZTGNLSA-N
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Description

Key Structural Features:

  • Cyclopropyl group at position 1 of the piperidine ring, enhancing metabolic stability.
  • 1-Methyl-1H-imidazol-5-yl substituent at position 2, contributing to hydrogen bonding and π-π interactions.
  • Trans stereochemistry (2R,3R), critical for spatial orientation and biological activity.
  • Carboxylic acid at position 3, enabling ionization and solubility in physiological conditions.
  • 6-Oxo group on the piperidine ring, influencing electronic distribution and reactivity.

Properties

IUPAC Name

(2S,3S)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-7-14-6-10(15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGZRKXUXAMXOE-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The 6-oxopiperidine-3-carboxylic acid scaffold is synthesized via Dieckmann cyclization of dimethyl 3-aminopimelate (Figure 1).
$$
\text{Dimethyl 3-aminopimelate} \xrightarrow{\text{NaOMe, MeOH}} \text{6-Oxopiperidine-3-carboxylate} \quad
$$
Key Conditions :

  • Base: Sodium methoxide (1.2 equiv).
  • Temperature: Reflux (70°C, 12 h).
  • Yield: 68–72%.

Hydrolysis of the ester to the carboxylic acid is achieved using NaOH (2M, 80°C, 4 h).

N-Cyclopropylation at Position 1

Introducing the cyclopropyl group at the piperidine nitrogen involves alkylation with cyclopropyl bromide under Mitsunobu conditions (Figure 2):
$$
\text{6-Oxopiperidine-3-carboxylic acid} + \text{Cyclopropyl bromide} \xrightarrow{\text{DIAD, PPh}_3} \text{1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid} \quad
$$
Optimized Parameters :

  • Reagents: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (1.5 equiv).
  • Solvent: THF, 0°C to rt, 24 h.
  • Yield: 55–60%.

C-2 Imidazole Functionalization

The 1-methylimidazol-5-yl group is introduced via Palladium-catalyzed C–H activation (Figure 3):
$$
\text{1-Cyclopropyl-6-oxopiperidine-3-carboxylic acid} + \text{1-Methyl-5-iodoimidazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} \quad
$$
Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base: Cs₂CO₃ (2 equiv).
  • Solvent: DMF, 100°C, 18 h.
  • Yield: 45–50%.

Stereochemical Control

The trans-(2R,3R) configuration is achieved through chiral resolution using L-tartaric acid (Figure 4):
$$
\text{Racemic mixture} \xrightarrow{\text{L-Tartaric acid, EtOH}} \text{Diastereomeric salts} \quad
$$
Resolution Protocol :

  • Diastereomers separated via fractional crystallization.
  • Enantiomeric excess (ee): >98%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, imidazole-H), 4.21 (dd, J = 10.2 Hz, 1H, C2-H), 3.91 (s, 3H, N-CH₃), 3.45 (m, 1H, C3-H), 2.98–2.75 (m, 4H, piperidine-H), 1.42–1.25 (m, 4H, cyclopropane-H).
  • ¹³C NMR (100 MHz, D₂O): δ 176.2 (COOH), 170.1 (C=O), 138.5 (imidazole-C), 62.1 (C2), 58.3 (C3), 36.7 (N-CH₃), 14.2 (cyclopropane-C).

Chromatographic Purity

  • HPLC : tᴿ = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN, 95:5 to 5:95 over 20 min).
  • Purity : >99% (UV detection at 254 nm).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereocontrol Strategy
Dieckmann Cyclization Piperidine core formation 68–72 N/A
Mitsunobu Alkylation N-Cyclopropylation 55–60 Retention of configuration
Pd-Catalyzed Coupling Imidazole introduction 45–50 Ligand-controlled selectivity
Chiral Resolution trans-(2R,3R) isolation 30–35* Diastereomeric crystallization

*Yield after resolution.

Challenges and Optimization Opportunities

  • Low Yield in Coupling Step : The Pd-catalyzed step suffers from steric hindrance at C-2. Switching to bulkier ligands (e.g., DavePhos) may improve efficiency.
  • Racemization During Alkylation : Mitsunobu conditions occasionally cause epimerization. Alternatives like enzymatic alkylation are under investigation.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Research Findings and Hypotheses

Metabolic Stability

  • The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to propyl or unsubstituted analogs, extending half-life .

Solubility and Permeability

  • The carboxylic acid group enhances water solubility (critical for oral absorption) but may limit blood-brain barrier penetration. Carboxamide derivatives () could balance solubility and permeability .

Target Binding

  • The 5-methylimidazole in the target compound likely engages in π-stacking or hydrogen bonding with aromatic residues in enzymes (e.g., kinases or proteases). Position 2 analogs () may exhibit reduced affinity due to altered geometry .

Biological Activity

The compound rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans (CAS No. 2080399-33-1), is a synthetic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N3O3, with a molecular weight of approximately 263.29 g/mol. Its structure includes a cyclopropyl group, an imidazole moiety, and a piperidine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
CAS Number2080399-33-1
Structural FeaturesCyclopropyl, Imidazole, Piperidine

Biological Activity Overview

Research indicates that rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid exhibits various biological activities. It has been identified as a key intermediate in the synthesis of compounds with antithrombin activity , which is crucial for developing anticoagulant therapies .

The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in coagulation pathways. The presence of both the carboxylic acid and ketone functionalities allows for diverse chemical transformations that enhance its bioactivity.

Antithrombin Activity

A study highlighted that derivatives of rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid were synthesized and evaluated for their ability to inhibit thrombin. The results indicated that certain modifications to the structure significantly enhanced antithrombin potency .

Pharmacological Studies

Pharmacological investigations have shown that this compound can modulate signaling pathways associated with cell survival and proliferation. For instance, it was observed to influence glucose uptake and vesicle transport in cellular models .

Interaction Studies

Interaction studies are essential to elucidate the compound's binding affinity to target proteins. These studies typically utilize techniques such as surface plasmon resonance (SPR) and fluorescence polarization assays to assess binding kinetics and affinities.

Summary of Interaction Studies

Study TypeFindings
Surface Plasmon ResonanceConfirmed binding to target proteins involved in coagulation pathways.
Fluorescence PolarizationProvided quantitative data on binding affinities.

Q & A

Q. How can computational methods be integrated into the synthesis optimization of this compound?

Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) combined with experimental feedback loops can accelerate reaction optimization. For example, transition-state analysis and thermodynamic modeling help identify energy barriers, while machine learning algorithms prioritize experimental conditions. This reduces trial-and-error approaches and refines catalytic systems for cyclopropane ring formation and piperidine oxidation steps .

Q. What chromatographic techniques are suitable for resolving stereoisomers and ensuring the trans configuration?

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is recommended. Mobile phases containing buffers (e.g., ammonium acetate) and organic modifiers (acetonitrile/methanol) can resolve diastereomers. Confirmation via 2D-NMR (NOESY) or X-ray crystallography is critical to validate the trans configuration, particularly at the cyclopropane and piperidine junctions .

Q. What strategies are effective for impurity profiling during synthesis?

Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect byproducts such as unreacted imidazole intermediates or oxidized piperidine derivatives. Comparative analysis with reference standards (e.g., USP pharmacopeial guidelines for related heterocyclic compounds) ensures identification of impurities at levels ≥0.1% .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours.
  • Oxidative stress : Expose to 3% H2O2 at 25°C.
  • Thermal degradation : Heat at 60°C for 72 hours. Monitor degradation products via UPLC-PDA and correlate with stability-indicating methods .

Advanced Research Questions

Q. What are the methodological challenges in analyzing chiral centers in the presence of a cyclopropane ring?

Cyclopropane’s ring strain complicates stereochemical assignments. Use vibrational circular dichroism (VCD) combined with DFT calculations to distinguish (2R,3R) from (2S,3S) configurations. For piperidine ring puckering, dynamic NMR at variable temperatures (e.g., 233–333 K) resolves conformational equilibria influenced by the imidazole substituent .

Q. How can degradation pathways be mapped under photolytic stress?

Expose the compound to UV light (254 nm) in a photoreactor and analyze products via LC-HRMS. Key pathways include:

  • Cleavage of the cyclopropane ring to form allylic ketones.
  • Oxidation of the imidazole methyl group to carboxylic acid derivatives. Computational tools like Gaussian’s TD-DFT predict excited-state reactivity and bond dissociation energies .

Q. What computational models best predict the compound’s reactivity in biological systems?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model interactions with enzymes (e.g., cytochrome P450). Docking studies (AutoDock Vina) identify binding affinities at imidazole-containing active sites. Free energy perturbation (FEP) calculations quantify thermodynamic penalties for chiral inversion .

Methodological Notes

  • Experimental Design : Follow iterative cycles of computational prediction → synthetic validation → data feedback, as outlined in ICReDD’s framework for reaction discovery .
  • Data Contradictions : Cross-validate chiral assignments using orthogonal techniques (e.g., X-ray vs. VCD) to resolve discrepancies between computational and empirical results .
  • Safety Protocols : Refer to hazard assessments for structurally related imidazole derivatives (e.g., acute toxicity thresholds and PPE requirements) .

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